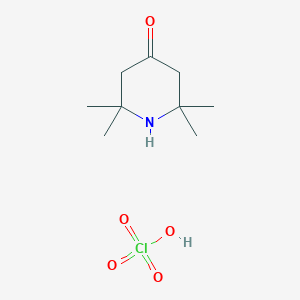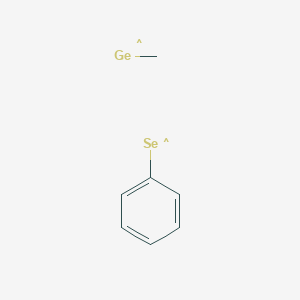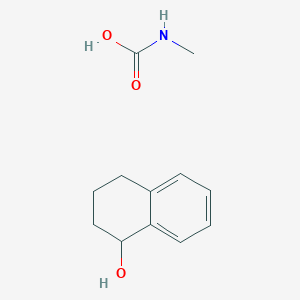
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H12O. It is also known by other names such as 1-Naphthol, 1,2,3,4-tetrahydro- and α-Tetralol . This compound is part of the naphthol family and is characterized by its tetrahydronaphthalene structure, which includes a hydroxyl group attached to the first carbon of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1-tetralone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound often employs similar reduction techniques but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and high-pressure hydrogenation units are commonly used in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-tetralone
Reduction: Tetrahydronaphthalene
Substitution: 1-chlorotetralin
科学的研究の応用
1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
作用機序
The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1-Tetralol: Similar structure but lacks the methylcarbamic acid group.
1,2,3,4-Tetrahydronaphthalen-2-ol: Differing position of the hydroxyl group.
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a methyl group instead of a hydroxyl group.
Uniqueness
1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific hydroxyl group position and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
61518-18-1 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12O.C2H5NO2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-3-2(4)5/h1-2,4,6,10-11H,3,5,7H2;3H,1H3,(H,4,5) |
InChIキー |
XJGDPCHGLZAZCM-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)O.C1CC(C2=CC=CC=C2C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
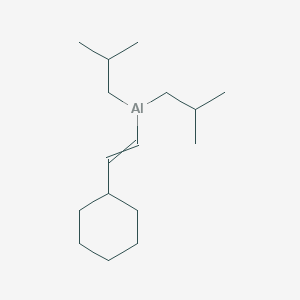
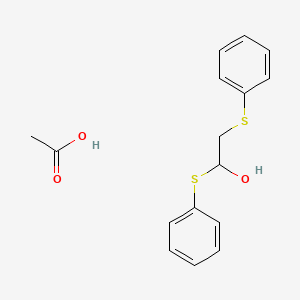
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

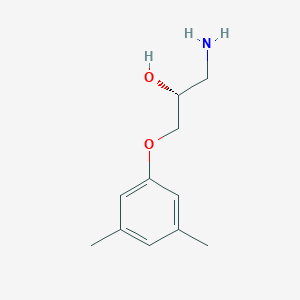

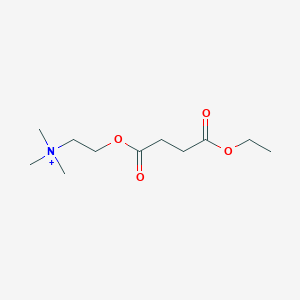
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
